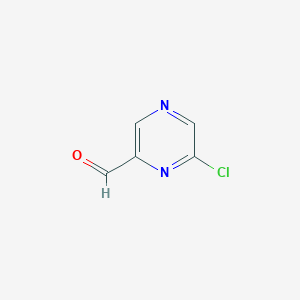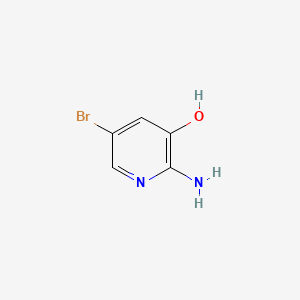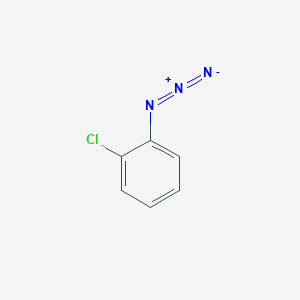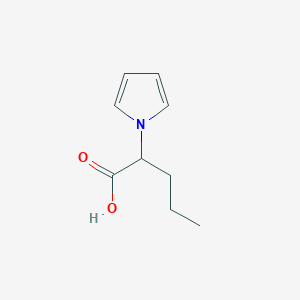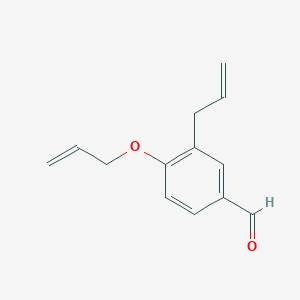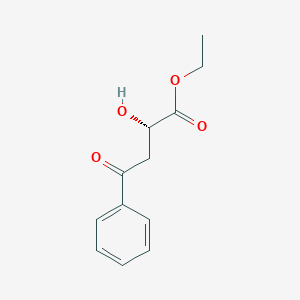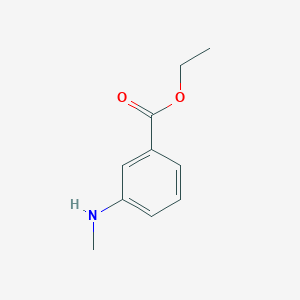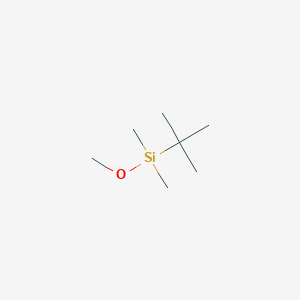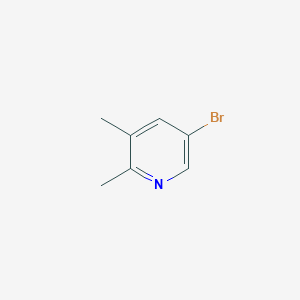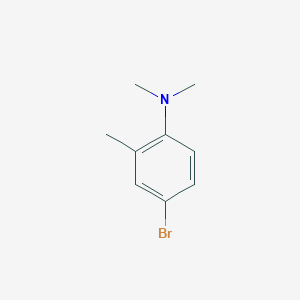
tert-Butyl (2-chloropyridin-3-yl)carbamate
概述
描述
tert-Butyl (2-chloropyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloropyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloropyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: Yields the corresponding amine and carbon dioxide.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Studied for its interactions with biological targets, although specific applications are still under research .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Acts as a building block for the synthesis of various functional materials .
作用机制
The mechanism of action of tert-Butyl (2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are subject to ongoing research, but it is known to interact with proteins and enzymes involved in various biochemical processes .
相似化合物的比较
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
Comparison:
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom, which can influence its reactivity and applications.
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its biological activity.
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: The presence of a methyl group can affect its steric properties and reactivity.
属性
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVCMJKJLGRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474823 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209798-48-1 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [] This class of compounds holds interest for potential biological activity and pharmaceutical applications. The significance of this compound lies in its role as a readily available precursor in a two-step synthetic route.
Q2: How is this compound utilized in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones?
A2: The synthesis involves a one-pot tandem reaction. [] First, this compound undergoes a palladium-catalyzed amination with various substituted primary anilines. This step replaces the chlorine atom with the aniline group. Subsequently, an intramolecular amidation occurs, closing the ring and forming the desired 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one product. This efficient two-step process highlights the versatility of this compound in constructing complex heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
